molecular formula C12H10N4O5 B4333162 N-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4333162
M. Wt: 290.23 g/mol
InChI Key: KJWVFPFMRWKMLZ-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzodioxole ring, a pyrazole ring, and a nitro group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazine with a β-diketone.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens, Lewis acids.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Halogenated derivatives of the benzodioxole ring.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit mitochondrial membrane potential in tumor cells, leading to cell death under glucose starvation conditions . This suggests its potential as an antitumor agent by targeting the metabolic vulnerabilities of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a benzodioxole ring and a nitro-substituted pyrazole ring, which imparts distinct chemical and biological properties. Its ability to selectively target tumor cells under specific conditions highlights its potential as a valuable compound in cancer research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-methyl-5-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O5/c1-15-8(5-11(14-15)16(18)19)12(17)13-7-2-3-9-10(4-7)21-6-20-9/h2-5H,6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWVFPFMRWKMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
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N-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
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N-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
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N-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
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N-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

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